Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
Description
Key Functional Groups and Connectivity
| Position | Group | Bond Type | Electronic Effects |
|---|---|---|---|
| 1 | Sulfur | Aromatic (C-S-C) | Electron-withdrawing resonance |
| 2 | 3-(Aminomethyl)phenyl | C-C (sp²-sp³) | Electron-donating via NH₂ conjugation |
| 4 | Methyl | C-CH₃ (sp³) | Steric bulk with minimal electronic |
| 5 | Ethyl carboxylate | Ester (COOEt) | Electron-withdrawing carbonyl |
The aminomethylphenyl group introduces conformational flexibility due to free rotation around the C(sp²)-C(sp³) bond, while the methyl and carboxylate groups enforce rigidity in the thiazole plane.
Crystallographic Characterization and Bonding Patterns
X-ray crystallographic studies of analogous thiazole derivatives reveal a planar thiazole ring with bond lengths of 1.71 Å (C-S), 1.30 Å (C=N), and 1.40 Å (C-C). The 3-(aminomethyl)phenyl group forms a dihedral angle of 55–65° with the thiazole plane, minimizing steric clashes between the aromatic ring and methyl/carboxylate groups. Intermolecular hydrogen bonds dominate the crystal lattice:
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C(2)-N(3) | 1.32 | N(3)-C(2)-S(1) = 92 |
| S(1)-C(2) | 1.71 | C(4)-C(5)-O(1) = 117 |
| C(5)-O(1) | 1.21 | C(7)-N(6)-H = 109 |
The hydrochloride salt forms a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 8.2 Å, b = 12.5 Å, c = 14.3 Å, and β = 105°.
Tautomeric and Conformational Dynamics
The compound exhibits limited tautomerism due to the fixed substitution pattern but demonstrates significant conformational flexibility:
- Thiazole Ring : Remains planar across all conformers due to aromatic stabilization.
- Aminomethylphenyl Group : Adopts syn or anti orientations relative to the thiazole’s methyl group, influenced by solvent polarity.
- Ethyl Carboxylate : Rotates freely, with the ester carbonyl aligning parallel to the thiazole ring in polar solvents.
Properties
IUPAC Name |
ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c1-3-18-14(17)12-9(2)16-13(19-12)11-6-4-5-10(7-11)8-15;/h4-7H,3,8,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIBBAQJOAZHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 1803601-77-5) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H17ClN2O2S
- Molecular Weight : 312.82 g/mol
- Structure : The compound features a thiazole ring, which is known for its versatile biological activity, and an aminomethyl phenyl substituent that enhances its pharmacological potential .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study demonstrated that thiazole compounds with similar structures exhibit Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against E. coli and Streptococcus pyogenes, suggesting that Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate may possess comparable activity .
2. Anticancer Properties
The thiazole moiety is frequently associated with anticancer activity. Compounds similar to Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate have been shown to inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | <10 | |
| Compound B | HepG-2 (liver cancer) | <20 | |
| Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl... | Jurkat (leukemia) | TBD | Current Study |
3. Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The mechanisms through which Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar thiazoles have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Modulation of Cell Signaling Pathways : The compound may interact with key signaling molecules involved in inflammation and tumorigenesis.
Research Findings
Several studies have documented the biological activities of related thiazole compounds, indicating a promising avenue for further research on this compound.
Notable Studies
- Anticancer Activity : A study found that thiazole derivatives exhibited strong cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of structurally similar thiazoles against Pseudomonas aeruginosa and Staphylococcus aureus, reinforcing the potential application of Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate in treating infections .
Scientific Research Applications
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance, minimum inhibitory concentrations (MIC) have been reported to be as low as 1.95 µg/mL against certain pathogens .
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The compound's structural features allow it to interact with cellular targets involved in cancer growth pathways. In vitro studies have shown promising results in reducing the viability of cancer cell lines .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. The process can be optimized to enhance yield and purity:
- Starting Materials : The synthesis often begins with readily available thiazole derivatives and amines.
- Reaction Conditions : Conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields.
- Purification Techniques : Techniques like recrystallization or chromatography are employed to purify the final product.
Antimicrobial Efficacy
A study focused on the antimicrobial activity of various thiazole derivatives found that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance efficacy further .
Anticancer Research
In another study, the compound was tested against prostate cancer cell lines. The findings suggested that it induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Data Tables
| Activity | Tested Strain/Cell Line | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 1.95 | Strong |
| Antimicrobial | Escherichia coli | 15.62 | Moderate |
| Anticancer | Prostate Cancer Cells | N/A | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation reactions. For example, substituted benzylamino-thiazole intermediates are prepared by refluxing ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in methanol/water mixtures. Hydrochloride salt formation is achieved through acid treatment . Optimization involves adjusting solvent polarity, catalyst choice (e.g., sodium acetate in acetic acid), and reaction time (3–5 hours for cyclization) .
- Key Parameters :
| Parameter | Condition | Yield Impact |
|---|---|---|
| Solvent | Methanol/water (3:1) | Maximizes solubility of intermediates |
| Temperature | 80–100°C | Reduces side reactions |
| Acid for salt formation | HCl gas/ether | Ensures high-purity hydrochloride |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) confirms molecular geometry and hydrogen bonding . Complementary techniques:
- NMR : H and C NMR to verify aminomethylphenyl and thiazole protons.
- HPLC-MS : Purity assessment (>98%) and molecular ion peak identification .
- Data Table :
| Technique | Key Peaks/Parameters |
|---|---|
| SC-XRD | C–C bond length: 1.502 Å; R-factor: 0.055 |
| H NMR | δ 8.2 ppm (aminomethyl), δ 2.5 ppm (CH-thiazole) |
Q. What in vitro/in vivo models are used for preliminary biological activity screening?
- Methodology : Neonatal NIDDM (non-insulin-dependent diabetes mellitus) rat models induced by streptozotocin (STZ) are employed. Blood glucose reduction (e.g., 40–50% at 10 mg/kg dose) is measured via ELISA kits .
Advanced Research Questions
Q. How do substituents on the phenyl and thiazole rings influence bioactivity, and what SAR trends are observed?
- Methodology : Comparative studies of analogs (e.g., chloro, cyano, or methoxy substituents) reveal that:
- The 3-aminomethylphenyl group enhances receptor binding via hydrogen bonding.
- Electron-withdrawing groups (e.g., -CN) at the 4-position improve metabolic stability .
Q. What challenges arise in crystallographic refinement of this compound, particularly with twinned data or high-resolution structures?
- Methodology : SHELX programs (e.g., SHELXD for phasing) resolve twinning via pseudo-merohedral algorithms. High-resolution data (<1.0 Å) require anisotropic displacement parameter refinement .
- Case Study : Disorder in the aminomethyl group (observed in ) is modeled using PART instructions in SHELXL .
Q. How does the hydrochloride salt form affect solubility and stability under physiological conditions?
- Methodology : pH-solubility profiling (pH 1–7.4) shows enhanced solubility in acidic buffers (0.1 N HCl: >50 mg/mL) vs. neutral PBS (0.97 mg/mL). Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the role of the thiazole methyl group in metabolic stability?
- Analysis : attributes prolonged half-life to the 4-methyl group, while notes rapid oxidation of methyl-thiophene analogs. This discrepancy may arise from enzymatic differences (e.g., CYP450 isoform specificity in liver microsomes).
- Resolution : Isotope-labeled studies (e.g., C-methyl) track metabolic pathways to clarify degradation mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
